![molecular formula C12H8N4O2 B3508574 3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3508574.png)
3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a nitrophenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the triazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in various substitution reactions, particularly at the nitrophenyl group, where electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential anticancer and antimicrobial agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells and exhibit antibacterial activity against various pathogens .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which 3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, such as kinases. The nitrophenyl group can interact with the active sites of these enzymes, leading to the inhibition of their activity and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
- 3-(2-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
- 3-(3-aminophenyl)[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
Compared to its analogs, 3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine may exhibit unique biological activities due to the position of the nitro group, which can influence the compound’s electronic properties and its ability to interact with biological targets. This positional effect can lead to differences in potency and selectivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-5-3-4-9(8-10)12-14-13-11-6-1-2-7-15(11)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUSJLYQTVZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320012 | |
Record name | 3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2746-38-5 | |
Record name | 3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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